N'-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide N'-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
Brand Name: Vulcanchem
CAS No.: 2432855-06-4
VCID: VC11650738
InChI: InChI=1S/C14H12BrFN2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-17-9-11-3-2-4-13(15)14(11)16/h2-9,18H,1H3/b17-9-
SMILES: CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Br)F
Molecular Formula: C14H12BrFN2O2S
Molecular Weight: 371.23 g/mol

N'-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide

CAS No.: 2432855-06-4

Cat. No.: VC11650738

Molecular Formula: C14H12BrFN2O2S

Molecular Weight: 371.23 g/mol

* For research use only. Not for human or veterinary use.

N'-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide - 2432855-06-4

Specification

CAS No. 2432855-06-4
Molecular Formula C14H12BrFN2O2S
Molecular Weight 371.23 g/mol
IUPAC Name N-[(Z)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H12BrFN2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-17-9-11-3-2-4-13(15)14(11)16/h2-9,18H,1H3/b17-9-
Standard InChI Key LDVVCEAJKABRQK-MFOYZWKCSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)Br)F
SMILES CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Br)F
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Br)F

Introduction

Chemical Identity and Structural Features

N'-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide belongs to the sulfonohydrazide class, characterized by a hydrazone linkage (-NH-N=CH-) connecting a 4-methylbenzenesulfonyl group to a 3-bromo-2-fluorophenyl moiety. Key identifiers include:

PropertyValue
IUPAC NameN-[(Z)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide
Molecular FormulaC₁₄H₁₂BrFN₂O₂S
Molecular Weight371.23 g/mol
Canonical SMILESCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Br)F
InChI KeyLDVVCEAJKABRQK-MFOYZWKCSA-N
XLogP33.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The compound’s Z-configuration, confirmed by NMR spectroscopy, arises from the imine bond geometry, which influences its reactivity in cyclization and cross-coupling reactions.

Synthesis and Optimization

The synthesis of N'-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves a condensation reaction between 3-bromo-2-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide under acidic conditions. A typical procedure includes:

  • Reagent Preparation: Equimolar amounts of aldehyde and sulfonohydrazide are dissolved in ethanol.

  • Catalysis: A catalytic amount of acetic acid (1–2 mol%) is added to facilitate imine bond formation.

  • Reflux: The mixture is refluxed at 80°C for 6–8 hours, yielding a pale yellow precipitate.

  • Purification: The crude product is recrystallized from ethanol or dichloromethane, achieving >95% purity.

Recent advances employ microwave-assisted synthesis to reduce reaction times to 30–60 minutes while maintaining yields above 85% .

Physicochemical Properties

Solubility and Stability

  • Solubility: Sparingly soluble in water (0.12 mg/mL at 25°C); highly soluble in DMSO (≥50 mg/mL), ethanol, and chloroform.

  • Melting Point: 178–180°C (decomposition observed above 200°C).

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the hydrazone linkage.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃, 300 MHz): δ 8.32 (s, 1H, CH=N), 7.82–7.75 (m, 2H, Ar-H), 7.45–7.39 (m, 4H, Ar-H), 2.42 (s, 3H, CH₃).

  • IR (KBr): ν 1590 cm⁻¹ (C=N), 1340 cm⁻¹ (S=O), 1160 cm⁻¹ (C-F).

Applications in Organic Synthesis

Palladium-Catalyzed Cyclizations

The compound serves as a precursor in Pd-catalyzed autotandem reactions to synthesize condensed carbo- and heterocycles. For example, under Pd(0) catalysis, it undergoes C–C bond formation followed by Heck-type cyclization to produce fluorene derivatives (e.g., 9H-fluorene-2-carbonitrile) in yields up to 80% .

Representative Reaction:

N’-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazidePd(0), LiOtBuFluorene derivative+Byproducts\text{N'-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide} \xrightarrow{\text{Pd(0), LiOtBu}} \text{Fluorene derivative} + \text{Byproducts}

Building Block for Heterocycles

The bromine and fluorine substituents enable regioselective functionalization, facilitating the synthesis of:

  • Xanthenes: Via Ullmann coupling with diols.

  • Acridines: Through Buchwald-Hartwig amination .

Hazard CategoryDetails
Skin IrritationCauses erythema and edema (Category 2)
Eye DamageCorneal opacity reversible within 48h
Respiratory ToxicityDust inhalation may provoke bronchospasm

Recommendations:

  • Use nitrile gloves and safety goggles.

  • Store in amber vials at 2–8°C under nitrogen.

Current Research and Future Directions

Drug Discovery

Ongoing studies focus on structural analogs to improve bioavailability. For instance, replacing the bromine atom with iodine enhances blood-brain barrier penetration in rodent models.

Materials Science

The compound’s sulfonyl group enables coordination with transition metals, forming luminescent complexes for OLED applications. Recent work reports a quantum yield of 0.42 in europium(III) complexes .

Analytical Chemistry

Development of HPLC-UV methods (λ = 254 nm, C18 column) enables quantification in biological matrices with a detection limit of 0.1 ng/mL.

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